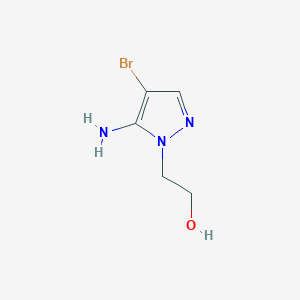
2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1517022-05-7 . It has a molecular weight of 206.04 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C5H8BrN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2 .It is a powder that is stored at room temperature . The compound is highly soluble in DMSO but insoluble in water .
Applications De Recherche Scientifique
Synthesis and Characterization of Pyrazole Derivatives
Research into pyrazole derivatives often involves synthesizing new compounds and characterizing their chemical structures. For instance, the synthesis of novel pyrazole-based ligands has been demonstrated, with studies exploring their potential catalytic activities and biological applications. One study discussed the synthesis of new tripodal ligands involving pyrazolyl N-donor ligands, examining their catalytic oxidative activities in the presence of copper (II) salts. This research highlights the importance of the pyrazole moiety in developing catalysts for oxidation reactions, potentially relevant to environmental and synthetic chemistry applications (Kodadi, Malek, Touzani, & Ramdani, 2008).
Biological Studies
Pyrazole derivatives have been the subject of various biological studies due to their diverse pharmacological properties. One example includes the investigation of pyrazoline compounds for their antimicrobial activities, where novel pyrazoline derivatives were synthesized and evaluated against a range of microbial strains. Such studies are foundational for discovering new antimicrobial agents that can address the increasing problem of drug-resistant bacteria (Sherkar & Bhandarkar, 2015).
Structural and Analytical Techniques
The structural characterization of pyrazole derivatives, including crystallographic analysis and spectroscopic techniques, provides insights into their molecular geometries and potential interactions with biological targets. Research that focuses on the X-ray diffraction studies of pyrazoline compounds contributes to understanding the molecular basis of their activities and can guide the design of molecules with optimized properties (Delgado et al., 2020).
Enzyme Inhibitory Activities
Investigations into the enzyme inhibitory activities of pyrazole derivatives have revealed their potential as selective inhibitors for various enzymes. Such studies are crucial for the development of therapeutic agents targeting specific metabolic pathways or diseases. For example, research on tridentate pyrazole-based compounds has demonstrated selective inhibitory activities against enzymes such as urease and butyrylcholinesterase, which are implicated in gastrointestinal disorders and neurodegenerative diseases, respectively (Harit et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s suggested that the compound might interact with its targets through strong h-bonding interactions . This is a common mechanism of action for many drugs, where the drug molecule forms a bond with a specific target molecule in the body, thereby altering its function.
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
It’s worth noting that the compound’s solubility and molecular weight (20604 g/mol) could potentially influence its bioavailability.
Result of Action
Based on the activities associated with similar compounds, it’s likely that the compound could have a range of effects at the molecular and cellular level, potentially altering the function of various cells and molecules in the body .
Analyse Biochimique
Biochemical Properties
2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound is known to interact with cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exhibiting selective inhibition potential . These interactions suggest that this compound may act as a neuroprotective agent for neurological disorders linked to activated acetylcholinesterase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and potentially impacting behavior and survival rates in organisms . Additionally, its antioxidant properties help mitigate oxidative stress in cells, thereby protecting cellular components from damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It selectively inhibits cholinesterase enzymes by binding to their active sites, thereby preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Furthermore, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), reducing oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and antioxidant properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as impaired motor function and behavioral changes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes influence the compound’s bioavailability and efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and mitochondria, through targeting signals and post-translational modifications . This localization enhances its ability to interact with target biomolecules and exert its neuroprotective and antioxidant effects.
Propriétés
IUPAC Name |
2-(5-amino-4-bromopyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVEHIAYXXIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)N)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2591517.png)
![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)
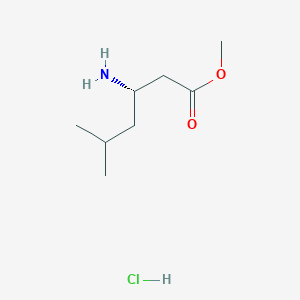
![4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B2591524.png)
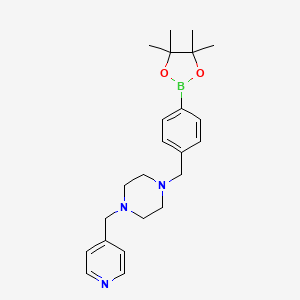
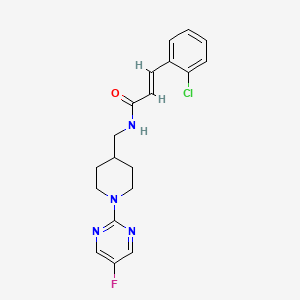
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591527.png)
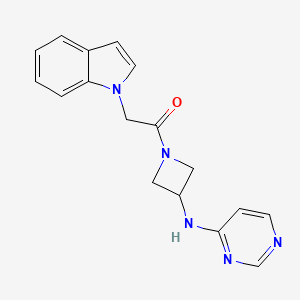
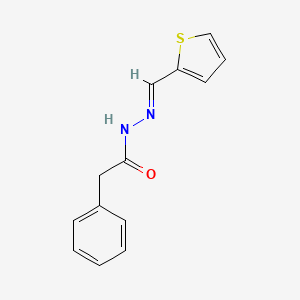
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2591532.png)
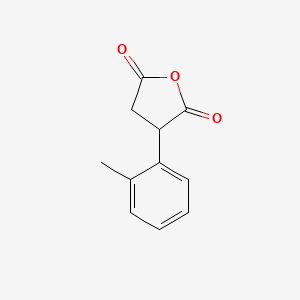
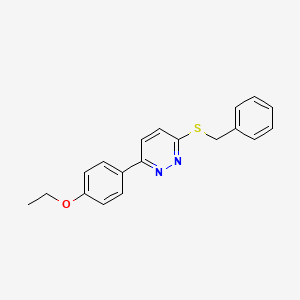
![[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2591536.png)
![N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591540.png)
